molecular formula C21H27NO6 B1167133 (R)-1-Benzyl-3-hydroxypyrrolidine(HCl) CAS No. 122536-93-0

(R)-1-Benzyl-3-hydroxypyrrolidine(HCl)

Cat. No.: B1167133
CAS No.: 122536-93-0
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Description

Significance of Enantiomerically Pure Pyrrolidine (B122466) Scaffolds in Organic Chemistry

These structural attributes make pyrrolidines ideal scaffolds for designing novel, biologically active compounds. nih.gov Appropriately substituted pyrrolidines can provide extensive coverage of functional vector space, which is crucial for optimizing fragments in drug discovery. nih.gov Polyhydroxylated pyrrolidines, for instance, are known as aza-sugars and have emerged as attractive compounds for therapeutic applications due to their ability to mimic carbohydrate transition states. nih.gov The stereochemistry of the pyrrolidine ring is critical, as different stereoisomers can exhibit distinct biological profiles due to differential binding with enantioselective proteins like enzymes and receptors. researchgate.net Consequently, robust and flexible chemical methods that enable the synthesis of diverse, enantiomerically pure pyrrolidine fragments are highly sought after. nih.gov

Academic Context of (R)-1-Benzyl-3-hydroxypyrrolidine as a Key Chiral Building Block

(R)-1-Benzyl-3-hydroxypyrrolidine serves as a pivotal chiral building block in synthetic organic chemistry. Its utility stems from the presence of a defined stereocenter at the C-3 position and the N-benzyl group, which can be readily removed via hydrogenation, allowing for further functionalization. google.com The synthesis of this compound and its enantiomer has been approached through various routes, reflecting its importance.

Classical methods often employ chiral pool starting materials. For example, (S)-1-benzyl-3-hydroxypyrrolidine can be synthesized from L-malic acid through condensation with benzylamine (B48309) and subsequent reduction. google.comscientific.net Similarly, glutamic acid has been used as a precursor, being converted to a chiral 4-amino-2-hydroxybutyric acid derivative which, after several steps, yields the target N-benzyl-3-hydroxypyrrolidine. google.com Another innovative approach utilizes the naturally occurring and enantiomerically pure alkaloid vasicine (B45323), which can be transformed into (S)-N-benzyl-3-hydroxypyrrolidine and subsequently inverted to the (R)-enantiomer via a Mitsunobu reaction. google.com

Enzymatic or microbial methods have also been developed for the asymmetric synthesis of 3-hydroxypyrrolidine derivatives, often involving the stereoselective esterification of a racemic mixture. google.com These diverse synthetic strategies underscore the academic and industrial demand for enantiopure (R)-1-Benzyl-3-hydroxypyrrolidine as a versatile intermediate for constructing more complex chiral molecules.

Overview of Research Trajectories Involving (R)-1-Benzyl-3-hydroxypyrrolidine

The research applications of (R)-1-Benzyl-3-hydroxypyrrolidine are primarily centered on its use as a precursor for a wide range of other chiral molecules and functional materials. Its derivatives are key intermediates in the synthesis of numerous pharmaceuticals. For instance, chiral pyrrolidine derivatives are foundational to the synthesis of carbapenem (B1253116) antibiotics like Doripenem and antiviral agents such as Grazoprevir and Daclatasvir. nih.gov

The compound itself has been used directly in the preparation of potent calcium antagonists. sigmaaldrich.com The hydroxyl group can be readily converted into a good leaving group, such as a mesylate, facilitating nucleophilic substitution to introduce new functionalities at the C-3 position. sigmaaldrich.com

Furthermore, derivatives of (R)-1-Benzyl-3-hydroxypyrrolidine are explored in the field of asymmetric catalysis. For example, 1-benzyl-quinazolinone derivatives have been utilized as radical trapping agents in asymmetric 1,2-oxytrifluoromethylation reactions of styrenes, catalyzed by chiral vanadyl complexes, achieving good yields and high enantioselectivities. nih.gov This highlights the role of the chiral pyrrolidine backbone in influencing the stereochemical outcome of chemical transformations, extending its utility beyond a simple structural component to an active participant in directing chirality.

Compound Data

Below are tables detailing the properties of the subject compound and a related derivative mentioned in the text.

Table 1: Physicochemical Properties of (R)-1-Benzyl-3-hydroxypyrrolidine Data sourced from publicly available chemical databases and may vary slightly between suppliers.

PropertyValueReference
CAS Number 101930-07-8 synquestlabs.com
Molecular Formula C₁₁H₁₅NO synquestlabs.comnih.gov
Molecular Weight 177.24 g/mol synquestlabs.com
Appearance Liquid sigmaaldrich.com
Boiling Point 113-115 °C at 2 mmHg sigmaaldrich.com
Density 1.07 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.548 sigmaaldrich.com

Table 2: Properties of Benzyl (B1604629) (R)-3-hydroxypyrrolidine-1-carboxylate This N-protected derivative is a common synthetic intermediate.

PropertyValueReference
CAS Number 100858-33-1 chemscene.combldpharm.com
Molecular Formula C₁₂H₁₅NO₃ chemscene.com
Molecular Weight 221.25 g/mol chemscene.com
Purity ≥98% chemscene.com
Storage 4°C chemscene.com

Properties

CAS No.

122536-93-0

Molecular Formula

C21H27NO6

Synonyms

(R)-1-Benzyl-3-hydroxypyrrolidine(HCl)

Origin of Product

United States

Advanced Synthetic Methodologies for R 1 Benzyl 3 Hydroxypyrrolidine

Chemoenzymatic and Biocatalytic Approaches

The integration of biological catalysts into synthetic chemistry offers a powerful approach for creating chiral molecules with high precision. nih.govnih.govnih.gov These methods are often characterized by high regio- and stereoselectivity under mild reaction conditions.

The microbial strain Sphingomonas sp. HXN-200 has been identified as a highly effective biocatalyst for the regio- and stereoselective hydroxylation of non-activated carbon atoms. acs.org When used for the biotransformation of N-benzylpyrrolidine, resting cells of Sphingomonas sp. HXN-200 catalyze hydroxylation at the C-3 position of the pyrrolidine (B122466) ring. This reaction specifically yields (S)-N-benzyl-3-hydroxypyrrolidine with a 53% enantiomeric excess (ee) and an activity of 5.8 U/g cell dry weight (CDW). nih.govresearchgate.net The biotransformation is powered by a novel soluble alkane monooxygenase found within the strain. acs.orgnih.gov Researchers have successfully produced and stored these cells at -80 °C for up to two years without a significant loss of catalytic activity, making it a convenient and readily available biocatalyst. acs.orgnih.gov Furthermore, immobilization of the Sphingomonas sp. HXN-200 cells onto materials like gelatin microspheres has been shown to improve conversion yields and reaction rates, while reducing substrate and product inhibition, which is advantageous for continuous, industrial-scale bioprocessing. nih.gov

A significant advancement in the use of Sphingomonas sp. HXN-200 is the ability to achieve enantiocomplementary formation of 3-hydroxypyrrolidines. This means that by modifying the substrate, either the (R) or (S) enantiomer of the hydroxylated product can be selectively synthesized. The key to this control lies in altering the N-protecting group on the pyrrolidine substrate. acs.orgnih.gov

While N-benzylpyrrolidine yields the (S)-product, changing the substituent to groups like N-benzoyl or N-benzyloxycarbonyl (N-Cbz) reverses the enantioselectivity, favoring the formation of the (R)-enantiomer. acs.orgnih.gov For instance, the hydroxylation of N-benzyloxycarbonyl-pyrrolidine results in (R)-N-benzyloxycarbonyl-3-hydroxypyrrolidine with a 75% ee and a high activity of 16 U/g CDW. acs.orgnih.gov The enantiomeric excess of these products can be further enhanced to over 95% through simple crystallization. acs.orgnih.gov This substrate-engineering strategy provides a versatile biocatalytic platform for accessing both enantiomers of N-protected 3-hydroxypyrrolidines.

Table 1: Influence of N-Substituents on the Enantioselectivity of Pyrrolidine Hydroxylation by Sphingomonas sp. HXN-200

N-Substituted Pyrrolidine Product Configuration Enantiomeric Excess (ee) Activity (U/g CDW)
N-benzylpyrrolidine (S) 53% 5.8
N-benzoyl-pyrrolidine (R) 52% 2.2
N-benzyloxycarbonyl-pyrrolidine (R) 75% 16
N-phenoxycarbonyl-pyrrolidine (S) 39% 14

Data sourced from The Journal of Organic Chemistry and PubMed. acs.orgnih.gov

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. wikipedia.org In the context of producing enantiomerically pure (R)-1-Benzyl-3-hydroxypyrrolidine, enzymatic kinetic resolution of its corresponding racemic esters is a highly effective method. This approach utilizes hydrolase enzymes, such as lipases and proteases, which selectively catalyze the reaction of one enantiomer at a much faster rate than the other. researchgate.net

Various commercially available hydrolases, including Lipase (B570770) PS, Lipase AK, Candida antarctica lipase B (CAL-B), and the protease Alcalase, have demonstrated high activity and selectivity (E > 100) for this resolution. researchgate.net In a typical procedure, a racemic ester of 1-benzyl-3-hydroxypyrrolidine is subjected to enzyme-catalyzed hydrolysis or transesterification. The enzyme preferentially acts on one enantiomer, leaving the other unreacted and in high enantiomeric purity. Through this method, resolution products with an enantiomeric excess of up to 99.5% have been achieved under optimized conditions. researchgate.net

Chemical Synthesis Strategies

Traditional chemical synthesis provides robust and scalable methods for producing chiral compounds, often starting from readily available precursors.

The chiral pool synthesis approach leverages naturally occurring, enantiomerically pure compounds as inexpensive starting materials. nih.govnih.gov Molecules like malic acid and glutamic acid have historically been used to synthesize chiral 3-hydroxypyrrolidine derivatives. google.comgoogleapis.com These methods typically involve multiple steps, including condensation with benzylamine (B48309) and reduction reactions. google.comgoogleapis.com

A particularly efficient chiral pool strategy for synthesizing N-benzyl-3-hydroxypyrrolidine utilizes the natural alkaloid (-)-vasicine. researchgate.netgoogle.com This compound is abundantly available and can be readily isolated from the plant Adhatoda vasica. researchgate.netgoogle.com The synthesis begins with the naturally occurring (S)-enantiomer of vasicine (B45323) and proceeds through a multi-step process to yield the target (R)-1-benzyl-3-hydroxypyrrolidine.

The established synthetic pathway involves three key steps: googleapis.comgoogle.com

Reductive Cleavage: The C=N imine bond within the (-)-vasicine structure is cleaved using a suitable reducing agent. This step yields (S)-(-)-N-(2-aminobenzyl)-3-hydroxypyrrolidine. researchgate.netgoogle.com

Stereoinversion: To obtain the desired (R)-enantiomer, the (S)-product from the previous step is subjected to a stereoinversion reaction. The Mitsunobu reaction is a highly effective method for this transformation, inverting the stereochemistry at the C-3 position to produce (R)-(+)-N-benzyl-3-hydroxypyrrolidine. googleapis.comgoogle.com

This chemo-synthetic route is noted for its efficiency, economy, and scalability, making it a viable option for commercial production. google.com

Table 2: List of Mentioned Chemical Compounds

Compound Name Other Names/Abbreviations
(R)-1-Benzyl-3-hydroxypyrrolidine (R)-N-benzyl-3-pyrrolidinol
(S)-1-Benzyl-3-hydroxypyrrolidine (S)-N-benzyl-3-pyrrolidinol
N-Benzylpyrrolidine -
Sphingomonas sp. HXN-200 -
N-Benzoyl-pyrrolidine -
N-Benzyloxycarbonyl-pyrrolidine N-Cbz-pyrrolidine
(R)-N-Benzyloxycarbonyl-3-hydroxypyrrolidine -
N-Phenoxycarbonyl-pyrrolidine -
N-tert-Butoxycarbonyl-pyrrolidine N-Boc-pyrrolidine
Vasicine (-)-Vasicine
Adhatoda vasica -
(S)-(-)-N-(2-aminobenzyl)-3-hydroxypyrrolidine -
Malic Acid -
Glutamic Acid -
Lipase PS -
Lipase AK -
Candida antarctica lipase B CAL-B
Alcalase -

Stereoselective Reduction Methods

These methods involve the reduction of a prochiral substrate using a chiral reagent or catalyst to induce the desired stereochemistry at the hydroxyl-bearing carbon.

As mentioned previously (Section 2.2.1.2), the reduction of N-benzyl-3-hydroxysuccinimide intermediates is a key step. The stereoselective reduction of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, derived from L-malic acid, can be achieved using specific reagent systems. scientific.net One such system is sodium borohydride (B1222165) in combination with iodine in a tetrahydrofuran (B95107) solvent. scientific.net This reduction proceeds through a (S)-1-benzyl-3-pyrrolidinol-borane intermediate to furnish the target compound. scientific.net

Furthermore, enzymatic methods have been explored. For instance, the enzymatic hydrolysis of the acetate (B1210297) derivative of racemic 1-benzyl-3-hydroxy-2,5-pyrrolidinedione using lipase PS from Pseudomonas cepacia has shown high enantioselectivity (E > 3000), providing a practical route to the (R)-enantiomer of the dione. researchgate.net

SubstrateMethod/ReagentKey FeatureReference
(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dioneSodium borohydride-iodineForms a borane (B79455) intermediate scientific.net
(±)-1-Benzyl-3-acetoxy-2,5-pyrrolidinedioneLipase PS (enzymatic hydrolysis)High enantioselectivity (E > 3000) researchgate.net

Hydride transfer reagents are fundamental in stereoselective reductions. A practical synthesis of (S)-1-benzyl-3-hydroxypyrrolidine has been developed via the asymmetric hydroboration of 1-benzyl-3-pyrroline. researchgate.net In this process, the asymmetric borane reagent is generated in situ from sodium borohydride (NaBH₄), boron trifluoride etherate (BF₃–OEt₂), and the chiral auxiliary (+)-α-pinene. researchgate.net This chiral hydride reagent reacts with the pyrroline (B1223166) substrate, and subsequent oxidation yields the chiral alcohol. researchgate.net While this example produces the (S)-enantiomer, the principle demonstrates the utility of chiral hydride transfer reagents in accessing enantiopure hydroxypyrrolidines.

SubstrateReagent SystemChiral AuxiliaryOutcomeReference
1-Benzyl-3-pyrrolineNaBH₄, BF₃–OEt₂(+)-α-pineneAsymmetric hydroboration researchgate.net

Reductive cyclization offers an efficient strategy by forming the heterocyclic ring and creating the chiral center in a single transformation. A method has been developed starting from chiral 3-hydroxybutyronitrile (B154976) derivatives that are substituted at the 4-position with a halogen or another leaving group. google.com This approach involves a one-step hydrogenation in the presence of a metal catalyst, such as Raney-Nickel. google.com During this reaction, the nitrile group is reduced to a primary amine, which then undergoes an in situ intramolecular cyclization to form the pyrrolidine ring, yielding the final product. google.com For example, (R)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile can be hydrogenated and subsequently reacted with benzyl (B1604629) chloride to yield (R)-N-benzyl-3-hydroxypyrrolidine with a reported yield of 87%. google.com

Starting MaterialKey ProcessCatalystKey FeatureReference
Chiral 4-substituted-3-hydroxybutyronitrileCatalytic HydrogenationMetal catalyst (e.g., Raney-Ni)Simultaneous nitrile reduction and intramolecular cyclization google.com

Stereoinversion Techniques

A common and powerful strategy to obtain the (R)-enantiomer is through the stereochemical inversion of the more readily available (S)-enantiomer. This approach leverages the C-3 hydroxyl group as a handle for inverting the stereocenter.

The Mitsunobu reaction is a cornerstone of synthetic organic chemistry for achieving the stereochemical inversion of secondary alcohols. organic-chemistry.orgnih.gov The reaction proceeds via a dehydrative redox condensation mechanism, where an alcohol is converted to another functional group, such as an ester, with complete inversion of its stereochemistry. organic-chemistry.orgnih.gov This transformation is particularly effective for converting (S)-N-benzyl-3-hydroxypyrrolidine into its (R)-counterpart.

The general mechanism involves the activation of the alcohol by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This combination forms a phosphonium (B103445) intermediate that activates the hydroxyl group, making it an excellent leaving group. A subsequent Sₙ2 attack by a suitable nucleophile, commonly a carboxylate anion from an acid like acetic acid or benzoic acid, displaces the activated hydroxyl group, leading to the formation of an ester with inverted stereochemistry at the C-3 position. organic-chemistry.orgnih.gov

A specific application of this method involves treating (S)-N-benzyl-3-hydroxypyrrolidine with triphenylphosphine, DIAD, and acetic acid in a solvent like dry tetrahydrofuran (THF). google.com This reaction yields the intermediate (R)-acetate ester. Subsequent hydrolysis of this ester, for instance using lithium hydroxide (B78521), furnishes the final desired product, (R)-(+)-N-benzyl-3-hydroxypyrrolidine. google.com

Table 1: Example of Mitsunobu Reaction for Stereoinversion

StepStarting MaterialReagentsIntermediate/ProductYieldReference
1. Esterification(S)-(-)-N-benzyl-3-hydroxypyrrolidinePPh₃, DIAD, Acetic Acid, THF(R)-N-benzyl-3-acetoxypyrrolidine73% google.com
2. Hydrolysis(R)-N-benzyl-3-acetoxypyrrolidineLiOH·H₂O, THF/Methanol (B129727)(R)-(+)-N-benzyl-3-hydroxypyrrolidineNot specified google.com

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a direct approach to constructing the pyrrolidine ring system with the desired stereochemistry. These methods often start from acyclic precursors that contain the necessary functionalities to form the five-membered ring.

One patented method begins with (R)-3-chloro-2-hydroxypropionitrile. google.com The hydroxyl group is first protected with a silyl (B83357) group. The nitrile function is then reduced to a primary amine, for example through catalytic hydrogenation using Raney-Ni. This is followed by an in situ reaction with benzyl chloride. The subsequent deprotection of the silyl ether and intramolecular nucleophilic substitution, where the newly formed secondary amine displaces the chloride, yields the cyclized product, (R)-N-benzyl-3-hydroxypyrrolidine. google.com This process avoids the problematic direct hydrogenation of unprotected 3-chloro-2-hydroxypropionitrile, which can lead to significant side product formation. google.com

More recently, advanced catalytic methods have been explored. For instance, a gold(I)-catalyzed intramolecular dehydrative amination has been developed for the stereoselective construction of 3-hydroxypyrrolidine motifs, highlighting the ongoing innovation in cyclization strategies. researchgate.net

Optimizations of Reaction Conditions and Yields

The commercial viability and efficiency of synthesizing (R)-1-Benzyl-3-hydroxypyrrolidine heavily rely on the optimization of reaction conditions to maximize yields and simplify purification. google.compatsnap.com Early synthetic methods often suffered from low yields and the formation of impurities that were difficult to remove. google.com

In the context of the Mitsunobu reaction , several parameters can be fine-tuned. For sterically hindered alcohols, which can be slow to react, using a more acidic pronucleophile like 4-nitrobenzoic acid instead of benzoic or acetic acid can significantly improve the yield of the inverted product. orgsyn.org The choice of solvent is also critical; while THF is commonly used, other solvents like ethyl acetate have been shown to be superior in certain Mitsunobu reactions, offering excellent yields. google.combeilstein-journals.org Optimizing the stoichiometry of the reagents, such as the phosphine and azodicarboxylate, is another key factor in minimizing side reactions and maximizing product formation. beilstein-journals.org The purification process is also an area for optimization; removing byproducts like triphenylphosphine oxide and the reduced azodicarboxylate can be challenging, but techniques like using specific fluorous or polymer-supported reagents have been developed to simplify workup. orgsyn.org

Table 2: Optimization Strategies and Reported Yields

Synthetic RouteKey Optimization StepReagents/ConditionsReported YieldReference
StereoinversionUse of more acidic pronucleophile4-Nitrobenzoic acid, PPh₃, DEADImproved yields for hindered alcohols orgsyn.org
StereoinversionSolvent screeningEthyl acetateUp to 98% (model reaction) beilstein-journals.org
Intramolecular CyclizationProtection and in-situ reaction1. H₂/Raney-Ni 2. Benzyl chloride 3. Deprotection/Cyclization87% google.com
From L-Malic AcidSolvent-free initial stepL-Malic acid, Benzylamine, Melt reactionNot specified scientific.net

Stereochemical Aspects and Chiral Control in Reactions Involving R 1 Benzyl 3 Hydroxypyrrolidine

Enantioselectivity and Diastereoselectivity in Derivatization

The derivatization of (R)-1-benzyl-3-hydroxypyrrolidine and its analogs is a key strategy for the synthesis of a wide array of stereochemically defined molecules. The inherent chirality of the starting material provides a strong bias, often leading to high levels of enantioselectivity and diastereoselectivity in the products.

A prominent example of achieving high stereoselectivity is through 1,3-dipolar cycloaddition reactions. While not directly involving (R)-1-benzyl-3-hydroxypyrrolidine as the starting dipole, studies on similar chiral pyrrolidine (B122466) precursors highlight the potential for excellent stereocontrol. For instance, the [3+2] cycloaddition reaction between azomethine ylides generated from chiral imino esters and various dipolarophiles can produce densely substituted pyrrolidines with a high degree of diastereoselectivity. acs.org In these reactions, the chiral auxiliary, such as an N-tert-butanesulfinyl group, effectively controls the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer. acs.org The diastereomeric ratios (d.r.) in such reactions are often excellent, frequently exceeding 90:10 and in some cases reaching >95:5. acs.org

The following interactive table illustrates the diastereoselectivity achieved in the [3+2] cycloaddition of an N-tert-butanesulfinyl imine with different imino esters, demonstrating the influence of the ester group on the stereochemical outcome.

Similarly, enantioselective 1,3-dipolar cycloadditions using chiral catalysts have been shown to produce highly enantioenriched pyrrolidine derivatives. For example, the reaction of imino esters with (Z)-nitroalkenes, catalyzed by a chiral silver complex, can yield cis-3,4-diaminopyrrolidines with high enantiomeric excess (ee). mdpi.com In one specific instance, the reaction to form Methyl (2S,3S,4R,5S)-3-acetamido-5-(4-fluorophenyl)-4-nitropyrrolidine-2-carboxylate resulted in a 92% ee. mdpi.com

Role of Chiral Protection and Docking Groups

The N-benzyl group in (R)-1-benzyl-3-hydroxypyrrolidine is not merely a simple protecting group for the nitrogen atom. It also functions as a crucial element of stereocontrol, acting as a "docking" or "directing" group that influences the approach of incoming reagents. This steric and electronic influence is fundamental to achieving high stereoselectivity in derivatization reactions.

The bulky nature of the benzyl (B1604629) group can shield one face of the pyrrolidine ring, forcing reagents to attack from the less hindered face. This steric hindrance is a key factor in substrate-controlled stereoselective reactions. For example, in the four-carbon homologation of vicinally functionalized allylic pyrrolidines, N-benzyl substituents have been shown to perform remarkably well, with the reaction proceeding with complete stereochemical control at the benzylic stereocenter. rsc.org

Furthermore, the nitrogen atom of the pyrrolidine ring, being a secondary amine, confers basicity and nucleophilicity to the scaffold. mappingignorance.org The N-benzyl group modulates these properties. While the benzyl group itself is electronically neutral, its presence can influence the conformation of the pyrrolidine ring. The five-membered pyrrolidine ring is not planar and undergoes pseudorotation between different envelope and twisted conformations. mappingignorance.org The bulky N-benzyl group can favor certain conformations, thereby pre-organizing the molecule for a stereoselective reaction.

In the context of cycloaddition reactions, the substituent on the nitrogen atom of the azomethine ylide precursor plays a significant role in directing the stereochemical outcome. While studies on N-benzyl substituted systems are specific, research on analogous systems with bulky N-substituents, such as the N-tert-butanesulfinyl group, demonstrates the power of this approach. The sulfinyl group, for instance, has been shown to be highly effective in inducing a specific absolute configuration in the final pyrrolidine products through a highly diastereoselective process. acs.org This highlights the general principle that a chiral or bulky group on the nitrogen atom can effectively transmit stereochemical information during a reaction.

Impact of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of reactions involving (R)-1-benzyl-3-hydroxypyrrolidine can be highly sensitive to the reaction conditions employed. Factors such as the choice of solvent, temperature, and catalyst can significantly influence the enantiomeric and diastereomeric ratios of the products.

Solvents can play a more complex role than simply acting as a medium for the reaction. They can influence the conformational equilibrium of the substrate and the transition states, leading to changes in stereoselectivity. nih.gov For instance, in the [3+2] cycloaddition reactions for the synthesis of substituted pyrrolidines, changing the solvent from toluene (B28343) to tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) can lead to a decrease in the diastereomeric ratio, even if the conversion is quantitative. acs.org

Catalysts are also a powerful tool for controlling stereochemistry. In the stereoselective synthesis of spirocyclic pyrrolidines, the choice of catalyst and its loading can have a dramatic effect on the yield and reaction time. For example, using L-proline functionalized manganese ferrite (B1171679) nanorods as a heterogeneous catalyst, it was found that a catalyst loading of 14 mol% in ethanol (B145695) provided the optimal yield and regioselectivity. rsc.org

The following interactive table summarizes the optimization of reaction conditions for the synthesis of a spirocyclic pyrrolidine, illustrating the effect of solvent and catalyst loading on the reaction outcome.

Temperature is another critical parameter. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the major diastereomer. Isomerization experiments in some cycloaddition reactions have shown that lower diastereomeric ratios can be observed at longer reaction times, suggesting that the initially formed kinetic product may isomerize to a more stable thermodynamic product over time. acs.org Therefore, careful control of reaction time and temperature is essential for maximizing the desired stereochemical outcome.

Applications of R 1 Benzyl 3 Hydroxypyrrolidine in Asymmetric Synthesis

As a Chiral Auxiliary in Organic Transformations

As a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary enforces a specific spatial arrangement, favoring the formation of one diastereomer over another. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

The stereogenic center of (R)-1-benzyl-3-hydroxypyrrolidine and its derivatives can effectively influence the facial selectivity of reactions on a prochiral substrate.

1,3-Dipolar Cycloadditions: This type of reaction is a powerful method for constructing five-membered heterocyclic rings, such as pyrrolidines. synquestlabs.com The stereochemical course of these cycloadditions can be directed by a chiral auxiliary to produce highly functionalized, enantiomerically enriched pyrrolidine (B122466) structures. For instance, the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a key strategy for synthesizing substituted pyrrolidines. nih.govchemrxiv.org While direct examples using (R)-1-benzyl-3-hydroxypyrrolidine as a detachable auxiliary in this context are specialized, the principle is well-established with similar chiral amine structures. The inherent chirality of the pyrrolidine unit directs the approach of the reacting partner, leading to a diastereoselective outcome. nih.gov This strategy is crucial for creating complex spiro-heterocycles, where a high degree of stereocontrol is necessary. nih.gov

Michael Additions: The Michael addition, which forms a new carbon-carbon bond, is another area where chiral auxiliaries are pivotal for controlling stereochemistry. wikipedia.org Research has shown that pyrrolidine-based chiral units can be highly effective in guiding these reactions. For example, a chiral hybrid material created from a closely related pyrrolidine derivative, (3R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol, has been successfully used to catalyze enantioselective Michael additions between aldehydes and nitroalkenes. nih.gov The mechanism involves the formation of a chiral enamine intermediate, which then attacks the nitroalkene with high facial selectivity, dictated by the chiral pyrrolidine framework. nih.gov

Table 1: Diastereoselective Michael Addition using a Pyrrolidine-Derived Catalyst This table summarizes the results from a study using a chiral hybrid material (HybPyr) derived from a (R)-1-benzyl-3-hydroxypyrrolidine analogue in the Michael addition of isovaleraldehyde (B47997) to β-nitrostyrene.

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1HybPyrToluene (B28343)RT729593:785 (syn)
2HybPyrCH₂Cl₂RT728892:880 (syn)
3HybPyrTHFRT729091:982 (syn)

Data sourced from research on chiral hybrid materials based on pyrrolidine units. nih.gov

Application in Asymmetric Catalytic Reactions

In asymmetric catalysis, chiral ligands bind to a metal center to create a chiral environment that influences the stereochemical outcome of a catalyzed reaction. nih.gov Pyrrolidine-containing molecules are a cornerstone of ligand design for a wide array of asymmetric transformations.

While (R)-1-benzyl-3-hydroxypyrrolidine itself is more commonly used as a building block, derivatives containing the core pyrrolidine scaffold are prominent as chiral ligands. For example, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, a proline derivative, serves as a highly effective chiral auxiliary ligand in the nickel-catalyzed synthesis of optically active amino acids. This demonstrates the potential of the N-benzylpyrrolidine framework to coordinate with metal ions and induce high levels of asymmetry. The development of such catalytic systems is critical for producing chiral molecules efficiently, as only a small amount of the chiral catalyst is needed to generate large quantities of the desired enantiomeric product. organic-chemistry.orgmdpi.com

As a Chiral Building Block for Complex Molecule Synthesis

Perhaps the most widespread use of (R)-1-benzyl-3-hydroxypyrrolidine is as a chiral building block, or "chiral synthon." In this approach, the compound's enantiomerically pure pyrrolidine ring is directly incorporated as a key structural motif into a larger, more complex target molecule. google.com Its bifunctional nature—a secondary amine and a secondary alcohol—provides handles for further chemical modification.

Synthesis of Pyrrolidine-Based Chemical Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net (R)-1-Benzyl-3-hydroxypyrrolidine serves as an excellent starting material for creating libraries of diverse pyrrolidine-based molecules. Its N-benzyl group offers temporary protection and can be removed at a later stage, while the hydroxyl group provides a site for introducing a variety of functional groups through reactions like esterification or etherification.

Precursor for Optically Active Pyrrolidine Derivatives

(R)-1-Benzyl-3-hydroxypyrrolidine is a key intermediate in the synthesis of other valuable, optically active pyrrolidine derivatives. google.comgoogleapis.com Numerous synthetic routes have been developed to produce this compound in high enantiomeric purity, starting from precursors like the natural alkaloid vasicine (B45323), malic acid, or glutamic acid. google.comgoogle.com Once obtained, it can be readily converted into other useful intermediates. For instance, the hydroxyl group can be transformed into a leaving group, facilitating nucleophilic substitution to introduce other functionalities at the C3 position with inversion of stereochemistry if needed (e.g., via a Mitsunobu reaction). googleapis.com

Table 2: Synthetic Routes to Optically Active N-Benzyl-3-hydroxypyrrolidine

Starting MaterialKey Transformation(s)Target EnantiomerReference
(-)-VasicineReductive cleavage, deamination, Mitsunobu inversion(R)-N-benzyl-3-hydroxypyrrolidine googleapis.com
Natural Malic AcidCondensation with benzylamine (B48309), reductionChiral N-benzyl-3-hydroxypyrrolidine google.com
(R)-3-chloro-2-hydroxypropionitrileSilylation, hydrogenation, cyclization(R)-N-benzyl-3-hydroxypyrrolidine google.com
Racemic 1-benzyl-3-hydroxypyrrolidineEnzymatic kinetic resolution(R) and (S) enantiomers researchgate.net

Incorporation into Enantiomerically Pure Heterocycles

The defined stereochemistry of (R)-1-benzyl-3-hydroxypyrrolidine makes it an ideal starting point for the synthesis of more complex enantiomerically pure heterocyclic systems. Its structure can be embedded within larger frameworks to create novel polycyclic or spirocyclic architectures.

For example, the pyrrolidine ring is a common component in the synthesis of spirooxindoles, a class of compounds with significant biological activity. nih.gov Multi-component reactions, such as the 1,3-dipolar cycloaddition, can utilize derivatives of chiral pyrrolidines to construct these intricate spiro-fused heterocyclic systems with high diastereoselectivity. nih.gov This strategy allows for the rapid assembly of molecular complexity from relatively simple starting materials, with the chirality of the final product being traced back to the initial (R)-1-benzyl-3-hydroxypyrrolidine building block.

Ligand Design and Coordination Chemistry

The efficacy of (R)-1-benzyl-3-hydroxypyrrolidine as a chiral precursor is prominently demonstrated in the design of novel ligands for asymmetric catalysis. The pyrrolidine scaffold serves as a rigid backbone, positioning coordinating atoms in a well-defined spatial arrangement around a metal center. This controlled three-dimensional environment is crucial for inducing high levels of enantioselectivity in catalytic reactions.

A notable application of this concept is in the synthesis of chiral pyrrolidine thioether ligands. These ligands, featuring a combination of "soft" sulfur and "hard" nitrogen donor atoms, have proven to be effective in palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone transformation in modern organic synthesis. lookchem.com

In a detailed study, (R)-1-benzyl-3-hydroxypyrrolidine was converted into the corresponding (3R)-1-benzyl-3-(arylthio)pyrrolidines. These N,S-bidentate ligands were subsequently employed in the palladium-catalyzed allylic alkylation of dimethyl malonate with rac-1,3-diphenyl-2-propenyl acetate (B1210297). The results underscored the significant potential of ligands derived from (R)-1-benzyl-3-hydroxypyrrolidine. lookchem.com

The coordination of these chiral N,S-ligands to a palladium(0) precursor generates a chiral palladium-allyl complex. The stereochemical outcome of the nucleophilic attack is then dictated by the chiral environment created by the ligand. Molecular modeling and experimental results suggest that the nucleophile preferentially attacks the allylic carbon situated trans to the sulfur atom within the intermediate π-allylpalladium complex. This selective attack is responsible for the observed enantioselectivity. lookchem.com

The application of (3R)-1-benzyl-3-(arylthio)pyrrolidine as a ligand in the palladium-catalyzed allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate yielded the (R)-product with high enantiomeric excess (ee). Conversely, the use of the enantiomeric (S)-ligand afforded the (S)-product, confirming the direct influence of the ligand's chirality on the product's stereochemistry. lookchem.com

The following table summarizes the performance of a selected ligand derived from (R)-1-benzyl-3-hydroxypyrrolidine in this key reaction.

Table 1: Performance of (3R)-1-Benzyl-3-(phenylthio)pyrrolidine in the Pd-catalyzed Asymmetric Allylic Alkylation lookchem.com

EntryCatalyst Loading (mol%)LigandTime (h)Conversion (%)ee (%)Configuration
12(3R)-1-Benzyl-3-(phenylthio)pyrrolidine0.5>9886R
21(3R)-1-Benzyl-3-(phenylthio)pyrrolidine1>9886R

The development of such P,N and N,S ligands is a significant area of research in asymmetric catalysis, as the electronic and steric dissymmetry of these ligands can lead to superior performance compared to traditional C₂-symmetric ligands. researchgate.net The successful application of (R)-1-benzyl-3-hydroxypyrrolidine as a precursor for these effective N,S-ligands exemplifies its importance as a versatile chiral building block in the ongoing development of new and efficient asymmetric catalytic systems.

Advanced Spectroscopic and Structural Elucidation of R 1 Benzyl 3 Hydroxypyrrolidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of (R)-1-Benzyl-3-hydroxypyrrolidine, providing detailed information about the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental proof of the molecular structure of (R)-1-Benzyl-3-hydroxypyrrolidine and its precursors.

In the ¹H NMR spectrum of (R)-1-Benzyl-3-hydroxypyrrolidine, characteristic signals corresponding to the protons of the benzyl (B1604629) group and the pyrrolidine (B122466) ring are observed. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) attached to the nitrogen atom show a distinct signal, often a singlet or an AB quartet depending on the solvent and temperature, around δ 3.6 ppm. The protons on the pyrrolidine ring exhibit complex splitting patterns due to their diastereotopic nature. The proton attached to the hydroxyl-bearing carbon (CH-OH) is a key diagnostic signal, usually appearing as a multiplet around δ 4.4 ppm. The other pyrrolidine protons resonate in the δ 1.8-3.7 ppm region.

The ¹³C NMR spectrum corroborates the structure with signals for each unique carbon atom. The carbons of the phenyl group are found in the aromatic region (δ 127-138 ppm). The benzylic carbon (N-CH₂) resonates around δ 60 ppm. The carbon bearing the hydroxyl group (C-OH) is typically observed around δ 70 ppm, while the other pyrrolidine ring carbons appear at distinct chemical shifts, confirming the five-membered ring structure.

For instance, in the synthesis of (R)-N-(t-butyloxycarbonyl)-3-hydroxypyrrolidine, a related derivative, the ¹H NMR spectrum in CDCl₃ shows a multiplet for the CH-OH proton between δ 4.39-4.51 ppm and the tert-butyl protons as a singlet at δ 1.48 ppm. google.com The pyrrolidine ring protons appear as multiplets in the range of δ 1.83-2.09 ppm and δ 3.26-3.66 ppm. google.com

Table 1: Representative ¹H and ¹³C NMR Data for (R)-1-Benzyl-3-hydroxypyrrolidine and a Related Derivative

CompoundNucleusChemical Shift (δ ppm)MultiplicityAssignment
(R)-1-Benzyl-3-hydroxypyrrolidine¹H~7.3mAr-H
~4.4mCH-OH
~3.6sN-CH₂-Ph
1.8-3.7mPyrrolidine CH₂
¹³C127-138-Aromatic C
~70-C-OH
~60-N-CH₂-Ph
(R)-N-(t-butyloxycarbonyl)-3-hydroxypyrrolidine google.com¹H4.39-4.51mCH-OH
3.26-3.66mPyrrolidine CH₂
1.83-2.09mPyrrolidine CH₂
1.48sC(CH₃)₃

To unambiguously establish the three-dimensional structure and relative stereochemistry of (R)-1-Benzyl-3-hydroxypyrrolidine derivatives, advanced NMR techniques are employed.

J-based configuration analysis , which examines the magnitude of coupling constants (J-values) between protons, can help determine the relative stereochemistry of substituents on the pyrrolidine ring. For instance, the coupling constants between protons on adjacent carbons can differ for cis and trans isomers.

Nuclear Overhauser Effect (NOE) experiments are particularly powerful for determining spatial proximity between protons. In NOE spectroscopy (e.g., NOESY or ROESY), irradiation of a specific proton enhances the signals of other protons that are close in space, typically within 5 Å. This information is crucial for assigning the relative configuration of stereocenters. For example, in a derivative of (R)-1-Benzyl-3-hydroxypyrrolidine, an NOE correlation between the proton at C3 and specific protons on the benzyl group can confirm their relative orientation.

During the synthesis of derivatives of (R)-1-Benzyl-3-hydroxypyrrolidine, diastereomeric intermediates may be formed. NMR spectroscopy is a vital tool for identifying and quantifying these diastereomers. The ¹H and ¹³C NMR spectra of diastereomers will show distinct sets of signals for the different stereoisomers. rsc.org By integrating the signals corresponding to each diastereomer, their ratio in a mixture can be accurately determined. researchgate.net This analysis is critical for optimizing reaction conditions to favor the formation of the desired diastereomer. For example, the synthesis of diastereoisomeric 1-benzyl-2,3-diphenylindanes utilized ¹H and ¹³C NMR data to characterize each of the four racemic diastereomers formed. rsc.org

Mass Spectrometry (MS) for Molecular Confirmation.ipb.ptnih.govrsc.org

Mass spectrometry is used to confirm the molecular weight of (R)-1-Benzyl-3-hydroxypyrrolidine and its derivatives. The molecular formula of (R)-1-Benzyl-3-hydroxypyrrolidine is C₁₁H₁₅NO, which corresponds to a molecular weight of 177.24 g/mol . usbio.netsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer structural information, corroborating the connectivity of the atoms within the molecule.

Table 2: Mass Spectrometry Data for (R)-1-Benzyl-3-hydroxypyrrolidine

TechniqueIonm/z (Observed)Interpretation
Electrospray Ionization (ESI-MS)[M+H]⁺178.1Protonated molecule
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺178.1226Confirms elemental composition C₁₁H₁₆NO⁺

X-ray Crystallography for Absolute Configuration Determination (where applicable to derivatives).mdpi.com

When a suitable single crystal of a derivative of (R)-1-Benzyl-3-hydroxypyrrolidine can be obtained, X-ray crystallography provides the most definitive method for determining its three-dimensional structure and, crucially, its absolute configuration. mdpi.com This technique involves diffracting X-rays off the crystal lattice to generate a unique diffraction pattern, which can then be used to calculate the precise arrangement of atoms in the molecule. The resulting electron density map reveals the connectivity of atoms, bond lengths, bond angles, and the absolute stereochemistry. For chiral molecules, the Flack parameter is a critical value obtained from the refinement of the crystal structure that confirms the absolute configuration. The structure of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, a complex pyrrolidine derivative, was unambiguously confirmed by X-ray diffraction analysis of a single crystal. mdpi.com

Chiroptical Properties for Enantiomeric Purity Assessment (e.g., Optical Rotation, ECD).nih.gov

Chiroptical techniques are essential for determining the enantiomeric purity of (R)-1-Benzyl-3-hydroxypyrrolidine.

Optical rotation measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule. For (S)-(-)-1-Benzyl-3-pyrrolidinol, a specific rotation of [α]₂₄/D −3.7° (c = 5 in methanol) has been reported. sigmaaldrich.com The corresponding (R)-enantiomer would be expected to have a positive rotation of the same magnitude. The measured optical rotation of a sample can be compared to the literature value for the pure enantiomer to determine its enantiomeric excess (ee).

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule and can be used as a fingerprint to identify the enantiomer and determine its purity. Theoretical ECD spectra can also be calculated using computational methods and compared with experimental spectra to assign the absolute configuration.

Table 3: Chiroptical Data for 1-Benzyl-3-pyrrolidinol Enantiomers

EnantiomerTechniqueValueConditions
(S)-(-)-1-Benzyl-3-pyrrolidinol sigmaaldrich.comOptical Rotation[α]₂₄/D = -3.7°c = 5 in methanol (B129727)
(R)-(+)-1-Benzyl-3-pyrrolidinolOptical RotationExpected [α]D ≈ +3.7°-

Theoretical and Computational Studies on R 1 Benzyl 3 Hydroxypyrrolidine

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Stereoselectivity

No dedicated peer-reviewed articles or comprehensive datasets were identified that specifically apply Density Functional Theory (DFT) to investigate the reaction mechanisms and stereoselectivity of processes directly involving (R)-1-Benzyl-3-hydroxypyrrolidine as a catalyst, ligand, or key reactant. While DFT is a common method for studying reaction mechanisms in organic chemistry, specific calculations detailing transition states, activation energies, and the origins of stereoselectivity for this particular compound have not been reported.

Molecular Modeling and Conformational Analysis

Prediction of Reactivity and Selectivity in Asymmetric Reactions

There is a lack of published research that uses computational models to predict the reactivity and selectivity of (R)-1-Benzyl-3-hydroxypyrrolidine in asymmetric reactions. While this compound is known as a chiral building block, predictive models based on its computed properties (e.g., steric and electronic parameters) to forecast its performance and stereochemical outcomes in various asymmetric transformations are not described in the available scientific literature.

Derivatization and Further Chemical Transformations of R 1 Benzyl 3 Hydroxypyrrolidine

Functionalization of the Hydroxyl Group

The secondary hydroxyl group at the C-3 position is a primary site for functionalization, allowing for the introduction of various substituents and protecting groups through esterification, etherification, and other related reactions.

The hydroxyl group of (R)-1-benzyl-3-hydroxypyrrolidine can be readily converted into esters and ethers, which can serve as key intermediates or as protecting groups.

Esterification: Esterification is often achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. A notable application of esterification is in the Mitsunobu reaction, which can be used to invert the stereochemistry of the hydroxyl group. For instance, the synthesis of (R)-1-benzyl-3-hydroxypyrrolidine can be achieved from its (S)-enantiomer through a Mitsunobu reaction involving the formation of an ester intermediate with subsequent hydrolysis. googleapis.com In a typical procedure, the (S)-enantiomer is treated with a carboxylic acid (like acetic acid) and diethyl azodicarboxylate (DEAD) or a similar reagent, leading to an ester with inverted stereochemistry. googleapis.comgoogle.com This intermediate ester is then hydrolyzed using a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the (R)-alcohol. googleapis.comgoogle.com

Etherification: The formation of ethers from the hydroxyl group typically follows the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., benzyl (B1604629) bromide). organic-chemistry.org This method allows for the introduction of a variety of alkyl or aryl groups. Reductive etherification of a related precursor, 1-benzyl-3-pyrrolidinone (B141626), can also be used to generate ethers. organic-chemistry.org

Table 1: Representative Esterification and Hydrolysis Reactions

Reaction Reagents and Conditions Product Yield Reference
Mitsunobu Inversion (Esterification) (S)-1-Benzyl-3-hydroxypyrrolidine, Acetic Acid, DEAD, THF (R)-1-Benzyl-3-acetoxypyrrolidine 73% (for the ester) googleapis.com

To perform selective reactions on other parts of the molecule, the hydroxyl group often needs to be temporarily protected. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

Protection Strategies: Common protecting groups for alcohols include silyl (B83357) ethers, benzyl ethers, and acetals. slideshare.nethighfine.com

Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) and other silyl ethers are widely used due to their ease of introduction and selective removal. slideshare.net Protection is typically achieved by reacting the alcohol with a silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole.

Benzyl Ethers (Bn): While the nitrogen atom is already benzylated, the hydroxyl group can also be protected as a benzyl ether. This is done using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base like NaH. highfine.com The p-methoxybenzyl (PMB) group is a useful alternative as it can be removed under milder oxidative conditions, allowing for selective deprotection in the presence of a standard benzyl group. highfine.com

Acetals: Protecting groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) are stable under a range of conditions but are sensitive to acid, which allows for their selective removal. highfine.com

Deprotection Strategies: The removal of these protecting groups is achieved under specific conditions, providing orthogonality in synthetic routes.

Silyl Ethers: Cleavage is most commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF). harvard.edu

Benzyl Ethers: The standard method for deprotecting benzyl ethers is catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C). organic-chemistry.orguwindsor.ca Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is particularly effective for p-methoxybenzyl (PMB) ethers. organic-chemistry.orghighfine.com

Table 2: Common Hydroxyl Protecting Groups and Deprotection Methods

Protecting Group Protection Reagents Deprotection Reagents Reference
Tert-butyldimethylsilyl (TBDMS) TBDMSCl, Imidazole TBAF or HF slideshare.netharvard.edu
Benzyl (Bn) NaH, Benzyl Bromide H₂, Pd/C organic-chemistry.orghighfine.com
p-Methoxybenzyl (PMB) NaH, PMBCl DDQ or Trifluoroacetic Acid (TFA) highfine.com

Modifications of the Pyrrolidine (B122466) Nitrogen

The N-benzyl group plays a significant role in the reactivity and synthetic utility of the pyrrolidine ring. Its removal is often a key step in the synthesis of final target molecules.

Removal of the N-Benzyl Group (Debenzylation): The most common method for cleaving the N-benzyl group is catalytic transfer hydrogenation. mdma.ch This method is often preferred over high-pressure hydrogenation because it proceeds under milder conditions. mdma.ch A palladium catalyst (e.g., 5-10% Pd/C) is used with a hydrogen donor such as ammonium (B1175870) formate, formic acid, or cyclohexene. mdma.chsciencemadness.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). mdma.chsciencemadness.org This deprotection yields the free secondary amine, (R)-3-hydroxypyrrolidine, which can then be used in further synthetic steps.

Introduction of the N-Benzyl Group: The N-benzyl group can be introduced onto a 3-hydroxypyrrolidine precursor via reductive amination or direct N-alkylation with benzyl chloride or benzyl bromide. google.com For example, chiral N-benzyl-3-hydroxypyrrolidine has been prepared from malic acid through a process involving condensation with benzylamine (B48309) followed by reduction. google.com

Table 3: Conditions for N-Debenzylation

Substrate Reagents and Conditions Product Time Reference
N-Benzyl Amino Acid Derivatives 10% Pd-C, Anhydrous Ammonium Formate, Dry Methanol (reflux) Free Amino Acid 6-10 min mdma.ch

Synthesis of Advanced Pyrrolidine Scaffolds

(R)-1-Benzyl-3-hydroxypyrrolidine serves as a foundational scaffold for constructing more complex, polycyclic systems. The inherent chirality and functional handles of the molecule make it an ideal starting point for creating novel heterocyclic structures.

The pyrrolidine ring can be incorporated into fused polycyclic systems through various cyclization strategies. One powerful method is the 1,3-dipolar cycloaddition reaction. thieme.de Azomethine ylides, which can be generated from pyrrolidine derivatives, react with various dipolarophiles to form complex fused-ring systems. For example, isoquinolinium N-ylides have been used in reactions with cyclopentadienones to synthesize functionalized heptacyclic pyrrolo[2,1-a]isoquinolines. thieme.de

Another strategy involves intramolecular reactions. The hydroxyl and amino functionalities can be used to build adjacent rings. For instance, after debenzylation, the secondary amine can participate in cyclization reactions with an appropriate functional group tethered to the C-3 oxygen, leading to the formation of bicyclic structures. The precursor, 1-benzyl-3-pyrrolidinone, is also a key starting material for synthesizing functionalized diazabicycles. sigmaaldrich.com Furthermore, ortho-quinone methide intermediates have been shown to undergo inverse electron-demand Diels-Alder reactions to create fused-ring flavonoid systems, a strategy that could potentially be adapted for pyrrolidine-based structures. rsc.org

Table 4: Mentioned Compounds

Compound Name
(R)-1-Benzyl-3-hydroxypyrrolidine
(S)-1-Benzyl-3-hydroxypyrrolidine
(R)-1-Benzyl-3-hydroxypyrrolidine hydrochloride
Acetic Acid
Diethyl azodicarboxylate (DEAD)
(R)-1-Benzyl-3-acetoxypyrrolidine
Sodium hydroxide
Potassium hydroxide
Sodium hydride
Benzyl bromide
1-Benzyl-3-pyrrolidinone
Tert-butyldimethylsilyl chloride (TBDMSCl)
Imidazole
p-Methoxybenzyl chloride (PMBCl)
Methoxymethyl (MOM)
Tetrahydropyranyl (THP)
Tetrabutylammonium fluoride (TBAF)
Hydrofluoric acid
Palladium-on-carbon (Pd/C)
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Trifluoroacetic acid (TFA)
Dihydropyran (DHP)
p-Toluenesulfonic acid (p-TsOH)
Ammonium formate
Formic acid
Cyclohexene
(R)-3-Hydroxypyrrolidine
Malic acid
Benzylamine
Benzyl chloride
Isoquinolinium N-ylide

Preparation of Amino-Pyrrolidine Derivatives

The conversion of (R)-1-benzyl-3-hydroxypyrrolidine into various amino-pyrrolidine derivatives is a significant transformation, enabling the synthesis of valuable chiral building blocks for medicinal chemistry and materials science. The primary strategy for this conversion involves a two-step sequence: activation of the hydroxyl group, followed by nucleophilic substitution with an appropriate nitrogen-based nucleophile.

A prevalent method for activating the hydroxyl moiety is its conversion to a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups. For instance, (R)-1-benzyl-3-hydroxypyrrolidine can be treated with methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine. This reaction typically proceeds with inversion of stereochemistry at the C3 position, yielding the (S)-configured mesylate intermediate.

One detailed process describes the synthesis of 1-benzyl-3-amino-pyrrolidine starting from the corresponding hydroxyl precursor. google.com The hydroxyl compound is first converted to methanesulphonic acid (S)-1-benzyl-pyrrolidin-3-yl ester. google.com This intermediate is then placed in an autoclave and reacted with ammonia (B1221849) at 110°C. google.com After purification, the desired 1-benzyl-3-amino-pyrrolidine is obtained as a pale brown oil with a high enantiomeric excess (e.e.) of 96.8%. google.com

A similar transformation can be applied to N-protected pyrrolidine systems. For example, benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate can be synthesized and then converted to its corresponding (S)-mesylate derivative using mesyl chloride and triethylamine. googleapis.com This intermediate, benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate, is then reacted with ammonia in an autoclave at 150°C. googleapis.com This process yields benzyl (R)-3-amino-pyrrolidine-1-carboxylate with an enantiomeric excess of 97%. googleapis.com

The research findings for the preparation of amino-pyrrolidine derivatives are summarized in the table below.

Table 1: Synthesis of Amino-Pyrrolidine Derivatives

Starting Material Intermediate Reagents & Conditions for Amination Final Product Enantiomeric Excess (e.e.) Reference
(R)-1-Benzyl-3-hydroxypyrrolidine Methanesulphonic acid (S)-1-benzyl-pyrrolidin-3-yl ester Ammonia, 110°C, 83 bar, 150 min 1-Benzyl-3-amino-pyrrolidine 96.8% google.com

Conclusion and Future Research Directions

Summary of Current Academic Understanding

(R)-1-Benzyl-3-hydroxypyrrolidine is a chiral heterocyclic compound recognized for its significant role as a versatile building block in synthetic organic and medicinal chemistry. The academic understanding of this compound is centered on its utility as a chiral synthon, deriving from the stereocenter at the C-3 position and the synthetic flexibility offered by its functional groups. The pyrrolidine (B122466) ring is a privileged structural motif found in numerous natural products and biologically active molecules. nih.gov This prevalence has established substituted chiral pyrrolidines as crucial components in the development of new pharmaceuticals. nih.gov

The N-benzyl group serves as a common protecting group for the pyrrolidine nitrogen, which can be readily removed in later synthetic stages to allow for further molecular elaboration. The hydroxyl group provides a reactive site for a variety of chemical transformations. Enzymatic asymmetric reduction of the precursor 1-Benzyl-3-pyrrolidinone (B141626) is a known route to yield enantiopure (R)-1-Benzyl-3-hydroxypyrrolidine, which is a well-established intermediate for various drugs. sigmaaldrich.com The compound's primary value lies in its application as a precursor for more complex chiral molecules, including agrochemicals and active pharmaceutical ingredients like potent calcium antagonists. googleapis.comsigmaaldrich.com Its synthesis has been documented starting from natural chiral pool materials such as malic acid and glutamic acid, though these methods can be limited by the number of steps or the use of harsh reagents. googleapis.comgoogle.com

Emerging Methodologies and Synthetic Challenges

The synthesis of enantiomerically pure (R)-1-Benzyl-3-hydroxypyrrolidine remains a key challenge, with research focused on developing more efficient, economical, and scalable methods. google.com While classical syntheses from the chiral pool are established, they often suffer from drawbacks that limit their industrial applicability. googleapis.comgoogle.com Consequently, the field is moving towards more advanced and sustainable synthetic strategies.

Emerging methodologies include:

Asymmetric Catalysis : Modern synthetic chemistry has seen a surge in catalytic methods to construct chiral centers. For pyrrolidines, this includes rhodium-catalyzed asymmetric C-H amination and iridium-catalyzed allylic substitutions, which allow for the stereoselective formation of the heterocyclic ring from simpler precursors. acs.org

Biocatalysis : The use of enzymes and whole-cell systems offers a green and highly selective alternative for producing chiral molecules. The regio- and stereoselective hydroxylation of N-protected pyrrolidines using microorganisms like Sphingomonas sp. HXN-200 has been demonstrated. researchgate.net Similarly, ketoreductase-catalyzed reduction of 1-benzyl-3-pyrrolidinone provides a direct route to the chiral alcohol. sigmaaldrich.com

Novel Chemical Routes : Researchers continue to explore new pathways from readily available starting materials. Patented processes describe the synthesis from precursors such as the natural alkaloid vasicine (B45323), which can be transformed into the (S)-enantiomer and subsequently inverted to the (R)-form via a Mitsunobu reaction. googleapis.comgoogle.com Another approach involves the reductive cyclization of chiral cyanohydrin derivatives. google.com

Despite these advances, significant challenges persist. The primary goal is to devise a process that combines high enantiomeric purity, high yield, and low cost, using inexpensive and readily available raw materials. google.com Overcoming the limitations of expensive reagents, multi-step syntheses, and difficult purifications is the main driver for future research in this area.

Synthetic Strategy Starting Material Example Key Transformation Advantages/Challenges Reference(s)
Chiral Pool Synthesis Natural Malic AcidCondensation with benzylamine (B48309) & reductionUtilizes natural chirality; can be multi-step googleapis.comgoogle.com
Asymmetric Catalysis Simple hydrocarbons/Allylic carbonatesRh(II)-catalyzed C-H insertion / Ir-catalyzed substitutionHigh selectivity, catalytic; catalyst cost/availability acs.org
Biocatalysis 1-Benzyl-3-pyrrolidinoneEnzymatic asymmetric reduction (Ketoreductase)High enantioselectivity, green; enzyme stability/cost sigmaaldrich.com
Novel Chemical Routes Vasicine (natural alkaloid)Deamination & stereoinversion (Mitsunobu)Uses renewable source; multi-step process googleapis.comgoogle.com

Potential for Novel Applications in Chirality Science

The future utility of (R)-1-Benzyl-3-hydroxypyrrolidine extends beyond its role as a simple building block. Its inherent chirality and functional handles make it a promising scaffold for the development of new tools in the broader field of chirality science. The pyrrolidine framework is a cornerstone of modern organocatalysis, and this compound is an ideal starting point for creating novel catalysts. nih.gov

Future research directions include:

Development of Novel Organocatalysts : By modifying the hydroxyl and benzyl (B1604629) groups, new generations of proline- and prolinol-derived organocatalysts can be designed. These catalysts could be applied to a wide range of asymmetric transformations, promoting reactions with high enantioselectivity and efficiency under metal-free conditions. nih.gov

Chiral Ligand Synthesis for Metal Catalysis : The pyrrolidine structure is a privileged scaffold for ligands in asymmetric metal catalysis. acs.org (R)-1-Benzyl-3-hydroxypyrrolidine can be elaborated into novel P,N,N-ligands or other complexing agents for metals like manganese, rhodium, or palladium, enabling new catalytic asymmetric reactions such as hydroaminations. acs.orgacs.org

Probes for Chirality Recognition : The well-defined stereochemistry of the molecule could be exploited in the design of chiral selectors for chromatography or as probes in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric purity of other chemical compounds.

The potential lies in leveraging the compound's structural features to create sophisticated molecular technologies that can induce, control, or detect chirality in other systems, thereby advancing the frontiers of asymmetric synthesis and analysis.

Q & A

Q. How can researchers resolve contradictions in reported pharmacological activities of (R)-1-Benzyl-3-hydroxypyrrolidine(HCl) across studies?

Q. What strategies optimize the enantioselective synthesis of (R)-1-Benzyl-3-hydroxypyrrolidine(HCl) for high-throughput applications?

  • Methodology : Screen chiral catalysts (e.g., Ru-BINAP complexes) under Design of Experiments (DoE) frameworks to maximize yield and ee. Reaction parameters (temperature, solvent polarity, and pressure) are optimized via response surface methodology. Process Analytical Technology (PAT) tools like inline FTIR monitor reaction progress in real time .

Q. How does the hydrochloride salt form influence the compound’s reactivity in asymmetric catalysis?

  • Methodology : Compare freebase and salt forms using kinetic studies and X-ray crystallography. The HCl salt may stabilize transition states via hydrogen bonding, altering reaction pathways. Computational modeling (DFT) identifies key interactions, while NMR titration experiments quantify acid-base equilibria .

Q. What analytical techniques best characterize degradation products of (R)-1-Benzyl-3-hydroxypyrrolidine(HCl) under oxidative stress?

  • Methodology : Use LC-MS/MS with collision-induced dissociation (CID) to identify degradation pathways (e.g., N-debenzylation or pyrrolidine ring oxidation). Forced degradation under H₂O₂ exposure reveals primary and secondary metabolites, validated by isotopic labeling and tandem MS .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported cytotoxicity profiles of (R)-1-Benzyl-3-hydroxypyrrolidine(HCl) across cell lines?

Q. What statistical frameworks are suitable for analyzing dose-response relationships in enantiomer-specific studies?

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